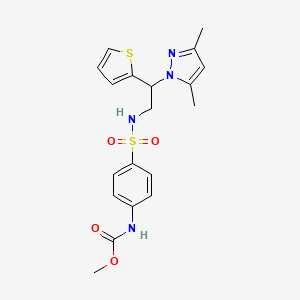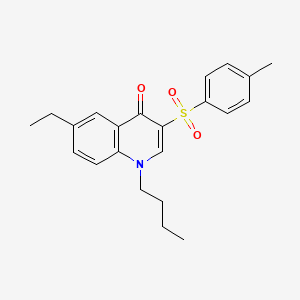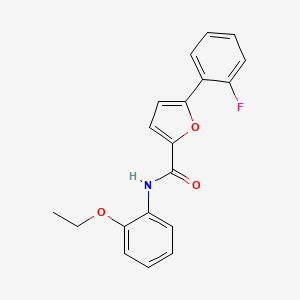
N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of an ethoxyphenyl group and a fluorophenyl group attached to a furan ring, which is further connected to a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the ethoxyphenyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring or ethoxyphenyl group.
Reduction: Amines or alcohols derived from the carboxamide group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used as a probe to study the interactions of furan carboxamides with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide
Uniqueness: N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide is unique due to the specific combination of the ethoxyphenyl and fluorophenyl groups attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-(2-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-23-17-10-6-5-9-15(17)21-19(22)18-12-11-16(24-18)13-7-3-4-8-14(13)20/h3-12H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQJWKORSARGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2739575.png)
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B2739577.png)
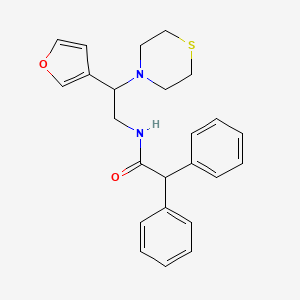
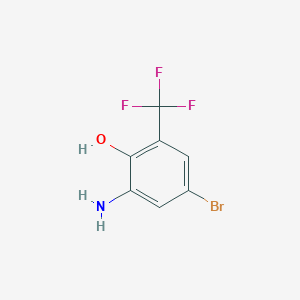
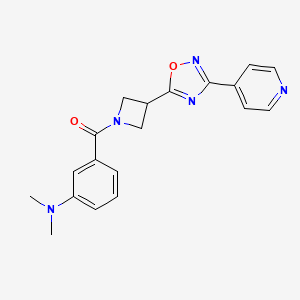
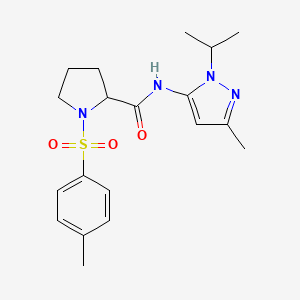
![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)
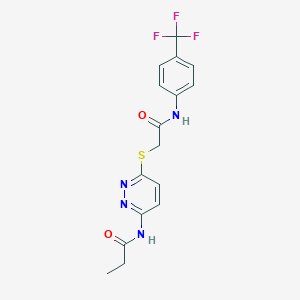
![4-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2739587.png)

![4-Hydroxy-1-[(4-methoxyphenyl)methyl]-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2739590.png)
![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)
